molecular formula C27H27N3O2S B2642821 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922826-40-2

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2642821
CAS No.: 922826-40-2
M. Wt: 457.59
InChI Key: GFRKHRPZKRAENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that features a benzothiazole core, a piperazine ring, and a diphenylethanone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzo[d]thiazole with piperazine under specific conditions to form an intermediate, which is then reacted with diphenylethanone. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as copper(II) sulfate pentahydrate and sodium ascorbate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method is eco-friendly and reduces the reaction time significantly.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor functions . The piperazine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is unique due to the presence of the ethoxy group on the benzothiazole ring, which may enhance its biological activity and solubility. Additionally, the combination of the benzothiazole core with the diphenylethanone moiety provides a distinct structural framework that can interact with a wide range of biological targets.

Properties

IUPAC Name

1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-2-32-22-14-9-15-23-25(22)28-27(33-23)30-18-16-29(17-19-30)26(31)24(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-15,24H,2,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRKHRPZKRAENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.